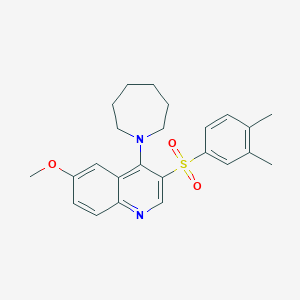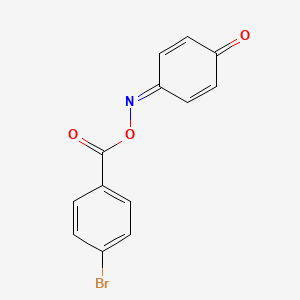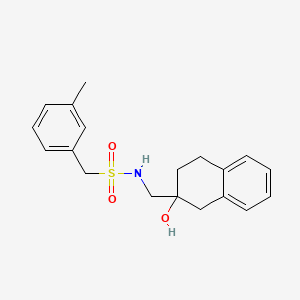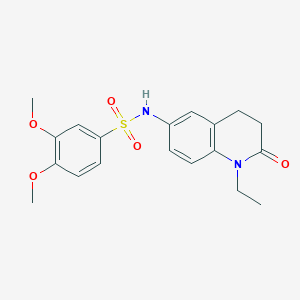
N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in the fight against cancer.
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
Research has highlighted the synthesis of novel compounds structurally related to N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea, exhibiting significant antiproliferative activity against a variety of cancer cell lines. For instance, derivatives with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea or bis-urea functionalities have shown potent antiproliferative screening in vitro against multiple cancer cell lines, including breast carcinoma MCF-7 cell line. These compounds have also demonstrated antioxidant activity and antimicrobial activity, suggesting their potential as lead compounds in the development of drugs for breast carcinoma and possibly other cancers (Perković et al., 2016).
Development of Fluorescent Sensors
In the realm of chemical sensing, quinoline and its derivatives have been utilized in the synthesis of dendritic fluorescent sensors, specifically for the selective detection of metal ions such as Zn(II). This application is crucial for biological and environmental monitoring, where the accurate and selective detection of specific metal ions is necessary. For example, certain dendritic 8-hydroxyquinoline derivatives synthesized for this purpose exhibited a significant fluorescence enhancement upon binding to Zn(II), demonstrating their utility as highly useful Zn(II)-selective fluorescent sensors (Wang, Peng, & Sha, 2008).
Inhibition of HIV Replication
Compounds structurally similar to this compound have been identified as potent inhibitors of human immunodeficiency virus (HIV) type 1 replication. These compounds were found to effectively suppress the production of key cytokines in stimulated peripheral blood mononuclear cells, indicating a novel approach to managing HIV infection through the modulation of immune response (Baba et al., 1998).
PET Ligand Development for VEGFR2 Imaging
The structural framework of quinolines, including this compound, has been explored for the development of positron emission tomography (PET) ligands targeting VEGFR2, a key receptor in angiogenesis and cancer progression. Such developments hold promise for enhancing the diagnostic accuracy and treatment monitoring of various cancers (Prabhakaran et al., 2012).
Propiedades
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2S/c1-15-3-7-18(8-4-15)31(29,30)20-14-25-22(26-21(20)24)28-11-9-27(10-12-28)19-13-17(23)6-5-16(19)2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGHXWSAZEHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylsulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2681102.png)


![2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2681107.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2681111.png)
![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)


![N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)

methanone](/img/structure/B2681120.png)
